2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide
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Overview
Description
2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide is a synthetic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the phenoxyacetamide core: This step involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-methoxyphenoxyacetic acid.
Introduction of the azepane ring: The azepane ring is introduced by reacting the intermediate with 1-azepanamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Incorporation of the thiophene ring: The final step involves the reaction of the intermediate with 3-methylthiophene-2-carbaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents, such as bromine or chlorine, and alkylating agents, such as methyl iodide.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide.
Reduction: Formation of 2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)ethylamine.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenol: Similar structure but lacks the acetamide moiety.
2-(2-Hydroxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide is unique due to the presence of both the methoxy and acetamide moieties, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-methoxy-4-[[2-(3-methylthiophen-2-yl)azepan-1-yl]methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-9-11-27-21(15)17-6-4-3-5-10-23(17)13-16-7-8-18(19(12-16)25-2)26-14-20(22)24/h7-9,11-12,17H,3-6,10,13-14H2,1-2H3,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIDIKXQJINPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2CC3=CC(=C(C=C3)OCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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